molecular formula C15H21N3O B3109644 (E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide CAS No. 174454-35-4

(E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide

Cat. No. B3109644
CAS RN: 174454-35-4
M. Wt: 259.35 g/mol
InChI Key: GDHNOIVUCQGYOS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the early 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α). TNF-α is a potent anti-tumor agent that can induce tumor cell death and inhibit tumor growth. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α, and activate the immune system. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide is its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines and has the potential to be used in combination with other anti-cancer agents. However, there are also some limitations to using this compound in lab experiments. It can be difficult to synthesize and purify, which can limit its availability for research. In addition, this compound has been shown to have some toxicity in animal studies, which can limit its use in clinical trials.

Future Directions

There are a number of future directions for research on (E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. In addition, there is ongoing research on the use of this compound in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Finally, there is interest in understanding the mechanism of action of this compound in more detail, which could lead to the development of new anti-cancer agents.

Scientific Research Applications

(E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth. This compound has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(E)-N-(4,6-dimethylpyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11-8-12(2)16-14(9-11)17-15(19)10-13(3)18-6-4-5-7-18/h8-10H,4-7H2,1-3H3,(H,16,17,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNOIVUCQGYOS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C=C(C)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)NC(=O)/C=C(\C)/N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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